molecular formula C15H13N3O3S B2524819 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 946264-50-2

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No. B2524819
M. Wt: 315.35
InChI Key: RHJSKVYNHODAQP-UHFFFAOYSA-N
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Description

The compound "N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide" is a heterocyclic compound that features a pyridazine ring fused with a thiophene moiety and linked to a furan-2-carboxamide group. This structure suggests potential biological activity, given the presence of multiple heterocycles known to confer various pharmacological properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . The synthesis of complex heterocycles often requires multiple steps, including cyclization reactions, as demonstrated in the synthesis of thio- and furan-fused heterocycles . The synthesis of the compound would likely involve similar strategies, with the formation of the pyridazine and thiophene rings followed by their integration into the furan carboxamide framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been characterized using techniques like single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT) . These methods would be applicable to the molecular structure analysis of the compound .

Chemical Reactions Analysis

Furan carboxamide derivatives can undergo various chemical reactions, including transformations in acidic media that can lead to ring opening and the formation of new heterocyclic systems . The reactivity of the furan ring, in particular, can be exploited to generate a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect their acidity, basicity, and solubility . The thermal decomposition of metal complexes derived from these ligands can provide insights into their stability and reactivity . Additionally, the antimicrobial activity of related compounds has been correlated with their topological indices, suggesting that the physical properties of these molecules can be predictive of their biological activities .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including those with furan and thiophene units, has been explored, demonstrating methodologies that could potentially be applied to or derived from the target compound. These methods involve intramolecular cyclization, electrophilic substitution reactions, and the formation of fused heterocycles, indicating the versatility and reactivity of such compounds (Ergun et al., 2014), (Aleksandrov et al., 2017).

  • Facile Synthesis of Novel Compounds : Research demonstrates the facile synthesis of novel compounds, including pyridazinones, which share a core structure with the target compound. This highlights the potential for developing new chemical entities with varied biological activities (Koza et al., 2013).

Potential Biological Activities

  • Antimicrobial Activity : Compounds with furan and thiophene moieties have been evaluated for antimicrobial activities. This suggests that derivatives of the target compound might also possess antimicrobial properties, warranting further research in this direction (Ravindra et al., 2008).

  • Antiprotozoal Agents : The development of compounds with antiprotozoal activity indicates the potential for the target compound to be explored in similar contexts, particularly if modifications can enhance its interaction with biological targets (Ismail et al., 2004).

Supramolecular Chemistry

  • Effect of Aromaticity on Crystal Packing : Studies have shown how the aromaticity of heterocyclic compounds influences their supramolecular architecture, which could be relevant for understanding the physicochemical properties and crystalline structures of related compounds (Rahmani et al., 2016).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14-6-5-11(13-4-2-10-22-13)17-18(14)8-7-16-15(20)12-3-1-9-21-12/h1-6,9-10H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJSKVYNHODAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

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